molecular formula C14H16N2O B1319693 2-[3-(Dimethylamino)phenoxy]aniline CAS No. 349667-74-9

2-[3-(Dimethylamino)phenoxy]aniline

Cat. No.: B1319693
CAS No.: 349667-74-9
M. Wt: 228.29 g/mol
InChI Key: CRXIVPYCNMPOFN-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)phenoxy]aniline is a synthetic organic compound that belongs to the class of anilines. It is characterized by the presence of a dimethylamino group attached to a phenoxy group, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)phenoxy]aniline typically involves the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a halogenated phenol with dimethylamine to form 3-(Dimethylamino)phenol.

    Coupling Reaction: The 3-(Dimethylamino)phenol is then subjected to a coupling reaction with aniline derivatives using a suitable catalyst, such as palladium, under controlled conditions to yield this compound

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)phenoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres to prevent oxidation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are performed under acidic or basic conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

2-[3-(Dimethylamino)phenoxy]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl group, used as a precursor to dyes.

    3-(Dimethylamino)phenol: An intermediate in the synthesis of 2-[3-(Dimethylamino)phenoxy]aniline, used in various organic synthesis reactions.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(2)11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXIVPYCNMPOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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